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molecular formula C8H6ClF2NO2 B8803803 Ethyl 4-chloro-3,5-difluoropicolinate

Ethyl 4-chloro-3,5-difluoropicolinate

Cat. No. B8803803
M. Wt: 221.59 g/mol
InChI Key: UIGNMSWJPCADOP-UHFFFAOYSA-N
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Patent
US09073918B2

Procedure details

To a solution of 3,5-difluoro-4-iodopicolinonitrile (8.0 g, 30.1 mmol) in EtOH (50 mL) was added 4N HCl in 1,4-dioxane (50 mL, 30.1 mmol) and the mixture was heated at 60° C. for 15 hours. The reaction was cooled to room temperature and evaporated under reduced pressure. The residue was dissolved in EtOAc (100 mL) and washed with saturated NaHCO3 solution (100 mL) and brine. The organics were combined and dried over Na2SO4 and evaporated. This material was purified on silica gel chromatography eluted with hexane/EtOAc (0-100%) to give ethyl 4-chloro-3,5-difluoropicolinate. MS [M+H] found 222.1.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1C(C#N)=[N:4][CH:5]=[C:6]([F:9])[C:7]=1I.[ClH:12].[O:13]1CCO[CH2:15][CH2:14]1.[CH3:19][CH2:20][OH:21]>>[Cl:12][C:7]1[C:6]([F:9])=[CH:5][N:4]=[C:19]([C:20]([O:13][CH2:14][CH3:15])=[O:21])[C:2]=1[F:1]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC=1C(=NC=C(C1I)F)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution (100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
This material was purified on silica gel chromatography
WASH
Type
WASH
Details
eluted with hexane/EtOAc (0-100%)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=C1F)C(=O)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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